Cas no 920474-69-7 (N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide)
N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide
- N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
- F2070-0122
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
- N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
- AKOS024625330
- 920474-69-7
-
- Inchi: 1S/C15H15N5O2/c1-10-5-6-12(8-11(10)2)20-14(17-18-19-20)9-16-15(21)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,16,21)
- InChI Key: ODUGOQCSJDJKKH-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NCC1=NN=NN1C1C=CC(C)=C(C)C=1)=O
Computed Properties
- Exact Mass: 297.12257474g/mol
- Monoisotopic Mass: 297.12257474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 85.8Ų
N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2070-0122-2μmol |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-5μmol |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-10μmol |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-20μmol |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-1mg |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-2mg |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-3mg |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-4mg |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-5mg |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2070-0122-10mg |
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide |
920474-69-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide
Professional Introduction to Compound with CAS No. 920474-69-7 and Product Name: N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide
Compound with the CAS number 920474-69-7 and the product name N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound integrates several key pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.
The core structure of this compound consists of a furan-2-carboxamide moiety linked to a 1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl group. The furan ring is a well-known heterocyclic scaffold that is frequently encountered in bioactive molecules, contributing to various biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. The presence of the carboxamide group further enhances the compound's potential to interact with biological targets by forming hydrogen bonds and participating in hydrophilic interactions.
The tetrazole ring appended to the phenyl group introduces additional functional diversity to the molecule. Tetrazoles are known for their stability and ability to act as bioisosteres of other heterocycles like thiols or carboxylic acids. This structural feature has been leveraged in medicinal chemistry to develop novel compounds with improved pharmacokinetic properties. The 3,4-dimethylphenyl substituent on the tetrazole ring not only contributes to the lipophilicity of the molecule but also influences its electronic properties, potentially affecting its binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies suggest that the N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide moiety can interact with specific amino acid residues in protein targets, making it a viable candidate for inhibiting key enzymes involved in various diseases. For instance, preliminary docking studies have indicated potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tetrazole ring is particularly challenging due to its sensitivity to hydrolysis and nucleophilic attack. However, recent methodologies have improved the efficiency of tetrazole synthesis, making it more accessible for large-scale production. The use of protecting groups and controlled reaction environments has been crucial in achieving the desired product with minimal side reactions.
In vitro studies have begun to explore the biological activity of N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide, revealing promising results in several therapeutic areas. Notably, preliminary tests have shown inhibitory effects on enzymes associated with pain signaling pathways. This suggests that the compound may have analgesic properties without causing significant side effects commonly observed with traditional pain medications. Additionally, its interaction with other biological targets such as kinases and transcription factors has been investigated, indicating potential applications in oncology and anti-inflammatory therapies.
The pharmacokinetic profile of this compound is another area of interest. Due to its molecular structure, it is expected to exhibit moderate solubility in both water and organic solvents, which could facilitate its formulation into various dosage forms. Preliminary absorption distribution metabolism and excretion (ADME) studies have provided insights into its metabolic pathways and excretion rates. These findings are crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.
Future research directions include exploring the compound's mechanism of action in greater detail through both computational and experimental approaches. Investigating its effects on cellular pathways and identifying downstream targets will provide a clearer understanding of its therapeutic potential. Additionally, preclinical studies are planned to evaluate its safety profile and efficacy in animal models before moving into human clinical trials.
The development of novel pharmaceutical compounds relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The compound N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide, with its unique structural features and promising biological activities, exemplifies how innovative chemical design can lead to breakthroughs in medicine. As research progresses,it is anticipated that this compound will contribute significantly to addressing unmet medical needs across multiple therapeutic areas.
920474-69-7 (N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}furan-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)